(4-Methylpiperidin-1-yl)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

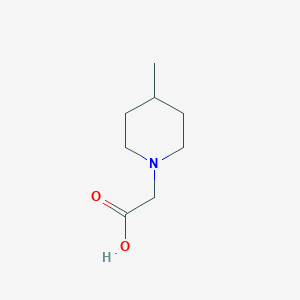

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylpiperidin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-7-2-4-9(5-3-7)6-8(10)11/h7H,2-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVZSMACEWPTTTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20390016 | |

| Record name | (4-methylpiperidin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

511237-54-0 | |

| Record name | (4-methylpiperidin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-methylpiperidin-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Methylpiperidin-1-yl)acetic Acid and Its Isomer

For Researchers, Scientists, and Drug Development Professionals

The compound "(4-Methylpiperidin-1-yl)acetic acid" represents two structural isomers with distinct chemical identities and properties. This guide provides a comprehensive overview of both isomers: 2-(4-methylpiperidin-1-yl)acetic acid and 2-(1-methylpiperidin-4-yl)acetic acid, detailing their structure, physicochemical properties, synthesis, and biological relevance.

Isomer 1: 2-(4-Methylpiperidin-1-yl)acetic acid

This isomer features a methyl group at the 4-position of the piperidine ring, with the acetic acid moiety attached to the nitrogen atom.

Chemical Structure:

Table 1: Physicochemical Properties of 2-(4-Methylpiperidin-1-yl)acetic acid

| Property | Value | Source |

| IUPAC Name | 2-(4-Methylpiperidin-1-yl)acetic acid | - |

| CAS Number | 511237-54-0 | [1] |

| Molecular Formula | C₈H₁₅NO₂ | [1] |

| Molecular Weight | 157.21 g/mol | [1] |

| Melting Point | No experimental data available | - |

| Boiling Point | No experimental data available | - |

| pKa | No experimental data available | - |

| Solubility | No experimental data available | - |

| XLogP3 (Computed) | 1.1 | - |

Synthesis and Experimental Protocols

Logical Workflow for Synthesis:

Below is a conceptual workflow for the synthesis of 2-(4-methylpiperidin-1-yl)acetic acid.

Caption: Conceptual synthesis workflow for 2-(4-methylpiperidin-1-yl)acetic acid.

Biological Activity

Currently, there is a lack of specific data in peer-reviewed literature detailing the biological activity or potential signaling pathway involvement of 2-(4-methylpiperidin-1-yl)acetic acid. Further research is required to elucidate its pharmacological profile.

Isomer 2: 2-(1-Methylpiperidin-4-yl)acetic acid

In this isomer, the methyl group is attached to the nitrogen atom of the piperidine ring, and the acetic acid moiety is connected at the 4-position.

Chemical Structure:

Table 2: Physicochemical Properties of 2-(1-Methylpiperidin-4-yl)acetic acid

| Property | Value | Source |

| IUPAC Name | 2-(1-Methylpiperidin-4-yl)acetic acid | [2] |

| CAS Number | 87647-06-1 | [2] |

| Molecular Formula | C₈H₁₅NO₂ | [2] |

| Molecular Weight | 157.21 g/mol | [2] |

| Melting Point | No experimental data available | - |

| Boiling Point | No experimental data available | - |

| pKa | No experimental data available | - |

| Solubility | Solid form | |

| XLogP3 (Computed) | -1.8 |

Synthesis and Experimental Protocols

While a specific, detailed protocol for the synthesis of 2-(1-methylpiperidin-4-yl)acetic acid is not widely published, a general method can be derived from patent literature describing the creation of similar compounds. The synthesis of its radiolabeled analog, N-[¹¹C]methylpiperidin-4-yl acetate, involves the N-methylation of piperidin-4-yl acetate.[3] A plausible route to the non-radiolabeled acetic acid would involve the hydrolysis of the corresponding ester, which can be synthesized from 4-piperidineacetic acid.

Experimental Protocol: Conceptual Synthesis of 2-(1-methylpiperidin-4-yl)acetic acid

This protocol is a generalized procedure based on common synthetic transformations.

-

Esterification of 4-Piperidineacetic acid:

-

Suspend 4-piperidineacetic acid hydrochloride in an appropriate alcohol solvent (e.g., methanol or ethanol).

-

Add a catalyst such as thionyl chloride or sulfuric acid dropwise at 0°C.

-

Allow the reaction to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Remove the solvent under reduced pressure. The resulting product is the corresponding ester hydrochloride.

-

-

N-Methylation of the Piperidine Ester:

-

Dissolve the ester hydrochloride from the previous step in a suitable solvent such as acetonitrile or DMF.

-

Add a base (e.g., potassium carbonate or triethylamine) to neutralize the hydrochloride.

-

Add a methylating agent, such as methyl iodide or dimethyl sulfate, and stir the reaction at room temperature or with gentle heating.

-

Monitor the reaction for completion.

-

Work up the reaction by partitioning between water and an organic solvent (e.g., ethyl acetate). The organic layer contains the N-methylated ester.

-

-

Hydrolysis to the Carboxylic Acid:

-

Dissolve the purified N-methylated ester in a mixture of water and a co-solvent like THF or methanol.

-

Add a base, such as lithium hydroxide or sodium hydroxide, and stir the mixture at room temperature.

-

Monitor the hydrolysis of the ester.

-

Upon completion, acidify the reaction mixture with a suitable acid (e.g., HCl) to the isoelectric point of the amino acid to precipitate the product or to allow for extraction.

-

The final product can be purified by recrystallization or chromatography.

-

Biological Activity and Signaling Pathways

2-(1-Methylpiperidin-4-yl)acetic acid is structurally related to compounds of significant interest in neuroscience.

Acetylcholinesterase (AChE) Imaging: The radiolabeled acetate ester of this compound, N-[¹¹C]methylpiperidin-4-yl acetate ([¹¹C]MP4A), is utilized as a positron emission tomography (PET) radioligand.[3] [¹¹C]MP4A can cross the blood-brain barrier and is hydrolyzed by acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[3] The resulting hydrophilic metabolite is trapped in the brain, allowing for the in vivo mapping and quantification of AChE activity.[3] This is particularly relevant for studying neurodegenerative disorders like Alzheimer's disease and Parkinson's disease, where cholinergic deficits are observed.[3]

Potential 5-HT₂ₐ Receptor Interaction: While not directly studied for 2-(1-methylpiperidin-4-yl)acetic acid, a structurally related compound, ACP-103, which contains the 1-methylpiperidin-4-yl moiety, is a potent 5-HT₂ₐ receptor inverse agonist.[4] This suggests that compounds with this scaffold may have the potential to interact with serotonin receptors, a possibility that warrants further investigation for 2-(1-methylpiperidin-4-yl)acetic acid.

Signaling Pathway Visualization:

The following diagram illustrates the logical flow of using the acetate ester of 2-(1-methylpiperidin-4-yl)acetic acid in PET imaging for AChE activity.

Caption: Workflow for [¹¹C]MP4A in PET imaging of AChE activity.

Conclusion

The isomers 2-(4-methylpiperidin-1-yl)acetic acid and 2-(1-methylpiperidin-4-yl)acetic acid, while sharing the same molecular formula, are distinct chemical entities. 2-(1-Methylpiperidin-4-yl)acetic acid and its derivatives have found a significant application in neuroscience as tools for imaging acetylcholinesterase activity. The biological role of 2-(4-methylpiperidin-1-yl)acetic acid remains to be explored. This guide summarizes the current knowledge on these compounds and highlights the need for further experimental investigation to fully characterize their physicochemical properties and pharmacological potential.

References

- 1. chemcd.com [chemcd.com]

- 2. 2-(1-Methylpiperidin-4-yl)acetic acid | C8H15NO2 | CID 428619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-[11C]Methylpiperidin-4-yl acetate - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-methylpiperidin-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted physicochemical properties of 2-(4-methylpiperidin-1-yl)acetic acid. Due to a lack of available experimental data in publicly accessible literature, this document focuses on computationally predicted values and outlines the standard experimental protocols for their determination. This information is crucial for researchers and professionals involved in drug discovery and development, as these properties significantly influence a compound's pharmacokinetic and pharmacodynamic behavior.

Core Physicochemical Properties

The fundamental physicochemical characteristics of a compound are critical for predicting its behavior in biological systems. These properties govern absorption, distribution, metabolism, and excretion (ADME).

Structural and Molecular Data

| Property | Value | Source |

| Molecular Formula | C8H15NO2 | --INVALID-LINK-- |

| Molecular Weight | 157.21 g/mol | --INVALID-LINK-- |

| IUPAC Name | 2-(4-methylpiperidin-1-yl)acetic acid | --INVALID-LINK-- |

| Canonical SMILES | CC1CCN(CC1)CC(=O)O | --INVALID-LINK-- |

| InChI Key | AVZSMACEWPTTTE-UHFFFAOYSA-N | --INVALID-LINK-- |

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties for 2-(4-methylpiperidin-1-yl)acetic acid. It is imperative to note that these are in silico predictions and should be confirmed by experimental validation.

| Property | Predicted Value | Source |

| XLogP3 | -2.0 | --INVALID-LINK-- |

| Boiling Point | No data available | - |

| Melting Point | No data available | - |

| pKa | No data available | - |

| Aqueous Solubility | No data available | - |

Experimental Protocols for Physicochemical Property Determination

While specific experimental data for 2-(4-methylpiperidin-1-yl)acetic acid is not available, the following are detailed, standard methodologies for determining the key physicochemical properties of organic compounds.

Melting Point Determination

The melting point is a fundamental physical property used to determine the purity of a solid substance.

Protocol: Capillary Melting Point Method

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the substance first begins to liquefy is recorded as the onset of melting. The temperature at which the entire solid has turned into a clear liquid is recorded as the completion of melting.

-

Reporting: The melting point is reported as a range between the onset and completion temperatures. A narrow melting range is indicative of a pure compound.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound with both acidic and basic groups, such as 2-(4-methylpiperidin-1-yl)acetic acid, multiple pKa values may be determined.

Protocol: Potentiometric Titration

-

Solution Preparation: A precise weight of the compound is dissolved in a known volume of deionized water or a suitable co-solvent to create a solution of known concentration.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A burette containing a standardized titrant (e.g., 0.1 M NaOH for an acidic group, or 0.1 M HCl for a basic group) is positioned over the beaker.

-

Titration: The titrant is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the ionizable group has been neutralized.

-

Henderson-Hasselbalch Equation: The pKa can be calculated using the Henderson-Hasselbalch equation: pH = pKa + log([A⁻]/[HA]).

LogP Determination

The partition coefficient (P) or its logarithm (logP) is a measure of a compound's lipophilicity, which is its ability to partition between an immiscible lipid (n-octanol) and aqueous phase.

Protocol: Shake-Flask Method

-

Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of the compound is dissolved in one of the pre-saturated phases. A known volume of the second pre-saturated phase is added.

-

Equilibration: The mixture is agitated (e.g., by shaking) for a sufficient time to allow for equilibrium to be reached (typically several hours).

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Aqueous Solubility Determination

Aqueous solubility is a critical property that affects a drug's absorption and bioavailability.

Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of an aqueous buffer (e.g., at various physiologically relevant pH values).

-

Equilibration: The resulting suspension is agitated at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached between the solid and dissolved compound.

-

Separation: The undissolved solid is removed by filtration or centrifugation.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined by a suitable analytical method (e.g., HPLC-UV or LC-MS).

-

Reporting: The solubility is reported as the concentration of the saturated solution (e.g., in µg/mL or mM).

Interrelation of Physicochemical Properties in Drug Development

The physicochemical properties of a compound are not independent variables; they are interconnected and collectively influence the suitability of a molecule as a drug candidate. The following diagram illustrates the logical relationships between these core properties and their impact on the drug development process.

Conclusion

This technical guide provides an overview of the predicted physicochemical properties of 2-(4-methylpiperidin-1-yl)acetic acid and the standard methodologies for their experimental determination. While the lack of empirical data necessitates a reliance on computational predictions at this stage, the outlined protocols offer a clear path for the experimental validation required in a research or drug development setting. A thorough understanding and experimental confirmation of these properties are essential for advancing any compound through the drug discovery pipeline.

An In-depth Technical Guide to the Synthesis of (4-Methylpiperidin-1-yl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (4-Methylpiperidin-1-yl)acetic acid, a valuable building block in medicinal chemistry and drug development. The document details a reliable two-step synthetic route, including experimental protocols and quantitative data, to facilitate its preparation in a laboratory setting.

Synthetic Pathway Overview

The synthesis of this compound is most commonly achieved through a two-step process. The first step involves the N-alkylation of 4-methylpiperidine with an ethyl haloacetate, typically ethyl chloroacetate, to form the intermediate ester, ethyl (4-methylpiperidin-1-yl)acetate. The subsequent step is the hydrolysis of this ester to yield the final carboxylic acid product.

A key advantage of this pathway is the use of readily available and cost-effective starting materials. The reaction conditions are generally mild and the procedures are amenable to standard laboratory equipment.

Experimental Protocols

Step 1: Synthesis of Ethyl (4-methylpiperidin-1-yl)acetate

This procedure details the N-alkylation of 4-methylpiperidine with ethyl chloroacetate.

Materials:

-

4-Methylpiperidine

-

Ethyl chloroacetate

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 4-methylpiperidine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add ethyl chloroacetate (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 70-80°C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

-

Dilute the filtrate with water and extract the product with diethyl ether (3 x volumes).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl (4-methylpiperidin-1-yl)acetate.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of this compound

This procedure describes the hydrolysis of the intermediate ester to the final carboxylic acid.

Materials:

-

Ethyl (4-methylpiperidin-1-yl)acetate

-

Sodium hydroxide (NaOH) or Hydrochloric acid (HCl)

-

Water

-

Ethanol (optional, as a co-solvent)

-

Ethyl acetate

Procedure (Alkaline Hydrolysis):

-

Dissolve ethyl (4-methylpiperidin-1-yl)acetate (1.0 eq) in a mixture of water and ethanol.

-

Add sodium hydroxide (2.0-3.0 eq) to the solution.

-

Heat the mixture to reflux (approximately 80-90°C) and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Acidify the aqueous residue to pH 3-4 with concentrated hydrochloric acid.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound and its intermediate. Please note that yields can vary depending on the reaction scale and purification methods.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Physical State |

| Ethyl (4-methylpiperidin-1-yl)acetate | C₁₀H₁₉NO₂ | 185.26 | 75-85% | Colorless to pale yellow oil |

| This compound | C₈H₁₅NO₂ | 157.21 | 80-90% (from ester) | White to off-white solid[1] |

Visualization of the Synthetic Workflow

The following diagrams illustrate the logical workflow of the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Caption: Chemical reaction scheme for the synthesis.

References

A Technical Guide to (4-Methylpiperidin-1-yl)acetic acid and Its Structurally Related Analogs

Disclaimer: Scientific literature extensively covers a wide array of piperidine derivatives; however, there is a notable scarcity of published research specifically detailing the biological activity of (4-Methylpiperidin-1-yl)acetic acid. This guide, therefore, provides a summary of the available chemical information for the requested compound and focuses on the documented biological activities of its close structural isomers and analogs to offer a contextual understanding. The biological activities described for these related compounds should not be directly extrapolated to this compound without experimental validation.

Profile of this compound

This compound is a substituted piperidine derivative. While its biological functions are not documented in the available scientific literature, its chemical properties are cataloged by various chemical suppliers.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₅NO₂ |

| Molecular Weight | 157.21 g/mol |

| Appearance | Solid |

| Purity | Typically >95% |

Biological Activity of Structurally Related Compounds

To provide insight into the potential, yet unconfirmed, biological roles of this compound, this section details the activities of its positional isomer, (1-methylpiperidin-4-yl)acetic acid, and its piperazine analog, (4-Methylpiperazin-1-yl)acetic acid.

(1-methylpiperidin-4-yl)acetic acid

This positional isomer has been investigated as a building block in the synthesis of pharmacologically active molecules.

One area of interest is in the development of agents for neurodegenerative diseases. For instance, N-[11C]Methylpiperidin-4-yl acetate, a derivative, is utilized as a PET imaging agent to study acetylcholinesterase (AChE) activity in the brain, which is relevant for conditions like Alzheimer's and Parkinson's disease.[1] The hydrolysis of this acetate derivative by AChE in the brain allows for the mapping of enzyme activity.[1]

(4-Methylpiperazin-1-yl)acetic acid

This analog, where the piperidine ring is replaced by a piperazine ring, has been noted for its potential antibacterial properties as a nocathiacin analog.[2][3]

Table 1: Summary of Biological Data for Related Compounds

| Compound | Target/Activity | Quantitative Data | Organism/System |

| N-[11C]Methylpiperidin-4-yl acetate | Acetylcholinesterase (AChE) Substrate | Hydrolysis rate in human cerebral cortex: 0.16/fraction/min/g/ml | Human, Rat, Mouse Brain Homogenates[1] |

| (4-Methylpiperazin-1-yl)acetic acid | Antibacterial (as nocathiacin analog) | Not specified in the available results | Not specified |

| Methylpiperidin‐4‐ylphenyl‐nicotinamide derivatives | Anticancer (ABL1 kinase) | IC50 values of 5.0 µM, 5.9 µM | Human Cancer Cell Lines[4] |

| Piperidine derivatives | Sigma-1 Receptor (σ1R) Antagonism | Ki = 3.64 nM | Human Receptors[5] |

| Piperidine derivatives | Histamine H3 Receptor (H3R) Antagonism | Ki = 7.70 nM | Human Receptors[5] |

Experimental Protocols

Detailed experimental methodologies for the synthesis and evaluation of these related compounds are described in the scientific literature. Below is a representative protocol for the synthesis of (4-Methylpiperazin-1-yl)acetic acid.

Synthesis of (4-Methylpiperazin-1-yl)acetic acid [3][6]

-

Reaction Setup: Ethyl (4-methyl-1-piperazinyl) acetate is dissolved in 8N hydrochloric acid.

-

Heating: The reaction mixture is stirred at 95°C for 16 hours.

-

Work-up:

-

The reaction solution is concentrated using a vacuum rotary evaporator.

-

The remaining hydrochloric acid is neutralized with a sodium bicarbonate solution.

-

The product is extracted with ethyl acetate.

-

The organic phases are combined, washed with water and saturated saline, and then dried over anhydrous sodium sulfate.

-

-

Isolation: The organic solvent is removed by distillation under reduced pressure to yield the final product.

The following diagram illustrates a generalized workflow for the synthesis and evaluation of such compounds.

Caption: A generalized workflow for the synthesis and biological evaluation of piperidine/piperazine acetic acid derivatives.

Signaling Pathways

Piperidine derivatives are known to modulate various signaling pathways, contributing to their diverse pharmacological effects, including anticancer properties.[7] Some of the key pathways that can be influenced by piperidine-containing compounds include:

-

PI3K/Akt Signaling Pathway: This pathway is crucial for cell proliferation and survival.

-

NF-κB Signaling Pathway: Involved in inflammation and cell survival.

-

Caspase-dependent Apoptosis Pathway: A key pathway for programmed cell death.[7][8]

The diagram below illustrates a simplified representation of the caspase-dependent apoptosis pathway, which can be modulated by some piperidine derivatives.

Caption: Simplified diagram of the intrinsic apoptosis pathway potentially modulated by piperidine derivatives.

Conclusion

While this compound itself is not well-characterized in terms of its biological activity, its structural relatives have shown a range of interesting pharmacological properties, from potential anticancer and antibacterial activities to applications in neuroimaging. Further research is needed to determine if this compound shares any of these biological functions. The information on its analogs provides a valuable starting point for any future investigation into the therapeutic potential of this specific compound.

References

- 1. N-[11C]Methylpiperidin-4-yl acetate - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. (4-METHYL-PIPERAZIN-1-YL)-ACETIC ACID | 54699-92-2 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (4-METHYL-PIPERAZIN-1-YL)-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]

- 7. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Spectroscopic and Methodological Profile of (4-Methylpiperidin-1-yl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of (4-Methylpiperidin-1-yl)acetic acid (CAS No. 511237-54-0). This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

This compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 511237-54-0[1] |

| Molecular Formula | C8H15NO2[1] |

| Molecular Weight | 157.21 g/mol [1] |

| Canonical SMILES | CC1CCN(CC1)CC(=O)O |

Spectroscopic Data Summary

While direct experimental spectra for this compound are not widely published, the following tables summarize the expected spectroscopic characteristics based on the analysis of its functional groups (a 4-methylpiperidine ring and a carboxylic acid moiety) and data from similar compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| H (COOH) | 10.0 - 12.0 | Singlet (broad) | Chemical shift is concentration and solvent dependent. |

| H (CH2-COOH) | 3.0 - 3.5 | Singlet | Alpha to carbonyl and nitrogen. |

| H (Piperidine, axial, C2, C6) | 2.8 - 3.2 | Multiplet | |

| H (Piperidine, equatorial, C2, C6) | 2.2 - 2.6 | Multiplet | |

| H (Piperidine, C4) | 1.5 - 1.9 | Multiplet | |

| H (Piperidine, axial, C3, C5) | 1.6 - 2.0 | Multiplet | |

| H (Piperidine, equatorial, C3, C5) | 1.2 - 1.6 | Multiplet | |

| H (CH3) | 0.9 - 1.1 | Doublet |

Table 2: Predicted ¹³C NMR Spectral Data

| Assignment | Predicted Chemical Shift (ppm) | Notes |

| C (COOH) | 170 - 180 | Carbonyl carbon. |

| C (CH2-COOH) | 55 - 65 | |

| C (Piperidine, C2, C6) | 50 - 60 | |

| C (Piperidine, C3, C5) | 30 - 40 | |

| C (Piperidine, C4) | 25 - 35 | |

| C (CH3) | 20 - 25 |

Table 3: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 158.1176 | Molecular ion (positive ion mode). |

| [M-H]⁻ | 156.1030 | Molecular ion (negative ion mode). |

| [M+Na]⁺ | 180.0995 | Sodium adduct. |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad | Characteristic broad absorption due to hydrogen bonding.[2] |

| C-H (Alkyl) | 2850 - 2960 | Medium to Strong | |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong | Carbonyl stretch. |

| C-N (Tertiary Amine) | 1050 - 1250 | Medium | |

| C-O (Carboxylic Acid) | 1210 - 1320 | Medium |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for this compound. These protocols are based on standard laboratory practices for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Methanol (CD₃OD), or Deuterated Dimethyl Sulfoxide (DMSO-d₆)).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the chosen solvent.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Process the spectrum with Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans for adequate signal-to-noise (typically several hundred to thousands).

-

Process the spectrum similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.

Data Acquisition:

-

Set the ESI source to either positive or negative ion mode.

-

Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.

-

Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500).

-

For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion ([M+H]⁺ or [M-H]⁻) as the precursor ion and applying collision-induced dissociation (CID).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

The final spectrum is usually presented in terms of transmittance or absorbance.

Visualizations

The following diagrams illustrate key conceptual workflows relevant to the study of this compound in a research and development context.

Caption: A typical workflow for the synthesis and spectroscopic characterization of a novel compound.

Caption: The logical progression of a compound in a typical drug discovery pipeline.

References

Commercial Suppliers of (4-Methylpiperidin-1-yl)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and technical specifications of (4-Methylpiperidin-1-yl)acetic acid (CAS No. 511237-54-0), a valuable building block in medicinal chemistry and drug discovery. The information compiled is intended to assist researchers in sourcing this compound and understanding its key characteristics.

Physicochemical Properties

This compound, with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol , is a piperidine derivative with a carboxymethyl group attached to the nitrogen atom.[1][2][3][4] Its structure is a key feature for its use as a scaffold in the synthesis of more complex molecules.

| Property | Value | Reference |

| CAS Number | 511237-54-0 | [1][2][5][6] |

| Molecular Formula | C8H15NO2 | [1][2][3] |

| Molecular Weight | 157.21 g/mol | [1][2][3] |

| Synonyms | 2-(4-Methylpiperidin-1-yl)acetic acid | [1] |

Commercial Availability

A number of chemical suppliers offer this compound for research and development purposes. While purity specifications can vary between suppliers and batches, it is typically available with a purity of 95% or higher. The hydrochloride salt of this compound is also commercially available.[7][8]

Table of Commercial Suppliers:

| Supplier | Purity/Specification | Additional Information |

| BLD Pharm | Data not specified | Offers the hydrochloride salt as well.[2][8] |

| Chemcd | Data not specified | Lists multiple suppliers on their platform.[1] |

| CymitQuimica | Min. 95% | Offers the compound from the brand Biosynth.[7] |

| Santa Cruz Biotechnology | Data not specified | Product intended for proteomics research.[6] |

| BIOGEN Científica | Data not specified | Provides a product datasheet in PDF format.[9] |

| ChemBridge | Data not specified | Catalog number BB-4013123.[10] |

Note: Researchers are advised to request a lot-specific Certificate of Analysis (CoA) from the supplier to obtain precise quantitative data.

Synthesis and Characterization

The synthesis of this compound is not widely detailed in readily available literature. However, a general approach for the synthesis of N-substituted piperidine acetic acids involves the alkylation of the corresponding piperidine with a haloacetic acid ester, followed by hydrolysis of the ester to the carboxylic acid.

A plausible synthetic route is outlined below:

Characterization of the final product would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the structure and purity.

Applications in Drug Discovery

While specific biological activities for this compound are not extensively documented in public literature, its structural motif is present in a variety of biologically active molecules. Piperidine and its derivatives are common scaffolds in drug discovery, known to interact with a wide range of biological targets.

The general class of piperidinyl acetic acid derivatives has been explored for various therapeutic applications. For instance, related compounds have been investigated as VLA-4 antagonists, which are of interest for treating inflammatory diseases. The incorporation of the piperidine ring can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, such as its solubility, metabolic stability, and receptor binding affinity.

The logical workflow for utilizing a building block like this compound in a drug discovery program is depicted below:

Safety Information

According to the Material Safety Data Sheet (MSDS), this compound is considered an irritant to the skin, eyes, and respiratory system.[11] It may be harmful if swallowed or inhaled.[11] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as safety goggles, chemical-resistant gloves, and a lab coat.[11] Work should be conducted in a well-ventilated area or a chemical fume hood.[11]

In case of fire, appropriate extinguishing media include carbon dioxide, dry chemical powder, and alcohol or polymer foam.[11] When heated to decomposition, it may emit toxic fumes.[11]

References

- 1. This compound | 511237-54-0 ,CCD00411164,MFCD03725036 - Product Detail - Chemical Cloud Database [chemcd.com]

- 2. 511237-54-0|2-(4-Methylpiperidin-1-yl)acetic acid|BLD Pharm [bldpharm.com]

- 3. CAS:511237-54-0 FT-0768219 2-(4-methylpiperidin-1-yl)acetic acid Product Detail Information [finetechchem.com]

- 4. This compound CAS:511237-54-0_Aroma Circle Corp._Chemical Cloud Database [chemcd.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. scbt.com [scbt.com]

- 7. cymitquimica.com [cymitquimica.com]

- 8. 1177303-36-4|2-(4-Methylpiperidin-1-yl)acetic acid hydrochloride|BLD Pharm [bldpharm.com]

- 9. This compound [biogen.es]

- 10. Hit2Lead | this compound | CAS# 511237-54-0 | MFCD03725036 | BB-4013123 [hit2lead.com]

- 11. chemcd.com [chemcd.com]

An In-depth Technical Guide to (4-Methylpiperidin-1-yl)acetic Acid Derivatives and Analogs

This technical guide provides a comprehensive overview of (4-Methylpiperidin-1-yl)acetic acid derivatives and their analogs for researchers, scientists, and drug development professionals. It covers their synthesis, biological activities, and detailed experimental protocols, with a focus on their potential as therapeutic agents. The information is presented in a structured format to facilitate understanding and application in a research and development setting.

Core Concepts and Therapeutic Potential

This compound and its derivatives are a class of compounds built upon a piperidine scaffold, a common motif in medicinal chemistry. This core structure is frequently found in a variety of therapeutic agents due to its favorable physicochemical properties and its ability to interact with a wide range of biological targets. These derivatives have shown promise in several therapeutic areas, including:

-

Analgesia: Certain phenylpiperidine derivatives are potent analgesics, with their mechanism of action often involving agonism at opioid receptors, particularly the mu-opioid receptor. This interaction in the central nervous system leads to the inhibition of ascending pain pathways.[1][2]

-

Anti-inflammatory Activity: Some piperidine-based compounds exhibit anti-inflammatory properties, potentially through the inhibition of prostaglandin synthesis.

-

Antimicrobial Effects: Various derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.

-

Antiviral Activity (CCR5 Antagonism): Piperidine and piperazine-based compounds have been investigated as CCR5 receptor antagonists. The CCR5 receptor is a crucial co-receptor for HIV entry into host cells, making its antagonists effective entry inhibitors.[3][4]

Quantitative Biological Data

The biological activity of several this compound derivatives and related piperidine analogs has been quantified in various assays. The following tables summarize key findings.

Antiplatelet Activity

| Compound | Description | IC50 (mM) | Reference |

| PD3 | Phenacyl derivative of 4-(4'-bromophenyl)-4-piperidinol | 80 | [5] |

| PD5 | 4-(4'-bromo-phenyl)-4-hydroxy-1-[2-(2″,4″-dimethoxyphenyl)-2-oxo-ethyl]-piperidinium bromide | 0.06 | [5] |

| Acetyl salicylic acid (Aspirin) | Positive Control | 0.15 | [5] |

Antimicrobial Activity: Zone of Inhibition

| Compound | Test Organism | Zone of Inhibition (mm) at 10 µL (10 mg/mL) | Zone of Inhibition (mm) at 20 µL (10 mg/mL) | Reference |

| 1 | Staphylococcus aureus | 10.3 ± 0.57 | 12.3 ± 0.57 | [6] |

| 1 | Escherichia coli | 9.6 ± 0.57 | 11.6 ± 0.57 | [6] |

| 2 | Staphylococcus aureus | 11.6 ± 0.57 | 14.3 ± 0.57 | [6] |

| 2 | Escherichia coli | 10.3 ± 0.57 | 13.6 ± 0.57 | [6] |

| Chloramphenicol (Standard) | Staphylococcus aureus | 15.3 ± 0.57 | 18.6 ± 0.57 | [6] |

| Chloramphenicol (Standard) | Escherichia coli | 16.3 ± 0.57 | 19.3 ± 0.57 | [6] |

Note: Compound structures for the antimicrobial assay were not fully detailed in the source material but are referred to as piperidine derivatives.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key intermediate and for conducting antimicrobial and anti-inflammatory assays.

Synthesis of Methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate

This protocol describes an efficient synthesis of a key intermediate for highly active narcotic analgesics, starting from 1-benzylpiperidin-4-one.[7]

Step 1: Synthesis of Anilino-nitrile (2)

-

Perform a Strecker-type condensation of 1-benzylpiperidin-4-one (1) with aniline and HCN.

-

This reaction yields the anilino-nitrile (2) in approximately 90% yield.

Step 2: Synthesis of Anilino-amide (3)

-

Selectively hydrolyze the anilino-nitrile (2) using concentrated H₂SO₄ to give the anilino-amide (3).

Step 3: Synthesis of Anilino-ester (5)

-

Perform a vigorous basic hydrolysis of the anilino-amide (3).

-

Follow with acidification.

-

Successively treat with SOCl₂ and MeOH to obtain the anilino-ester (5) in 40-45% yield over the three steps.

Step 4: N-Acylation to Anilido-ester (6)

-

Acylate the anilino-ester (5) with propionyl chloride to yield the anilido-ester (6) in 70-80% yield.

Step 5: N-Debenzylation to Final Intermediate (7)

-

Perform catalytic N-debenzylation of the anilido-ester (6) under optimized conditions to yield the final intermediate (7) in near quantitative yields.

Antimicrobial Screening: Disc Diffusion Method

This protocol is a standard method for assessing the antimicrobial activity of synthesized compounds.[6][8][9]

1. Preparation of Materials:

-

Synthesized piperidine derivatives (dissolved in a suitable solvent like ethanol or DMSO to a concentration of 10 mg/mL).[6]

-

Standard antibiotic (e.g., Chloramphenicol).

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

-

Fungal strains (e.g., Candida albicans).

-

Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi).

-

Sterile Whatman No. 1 filter paper discs (6 mm diameter).

-

Sterile petri dishes.

2. Inoculation of Agar Plates:

-

Pour approximately 20 mL of the appropriate sterile molten agar into sterile petri dishes and allow to solidify.

-

Spread 0.1 mL of the microbial culture (adjusted to a standard turbidity) evenly over the surface of the agar plates.

3. Application of Test Compounds:

-

Impregnate the sterile filter paper discs with known volumes (e.g., 10 µL and 20 µL) of the test compound solutions and the standard antibiotic solution.[6]

-

Place the impregnated discs onto the surface of the inoculated agar plates.

-

A disc impregnated with the solvent alone serves as a negative control.

4. Incubation:

-

Incubate the plates at 37°C for 24-48 hours for bacteria and at an appropriate temperature and duration for fungi.

5. Data Analysis:

-

Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.

-

Compare the zone of inhibition of the test compounds with that of the standard antibiotic.

In Vitro Anti-inflammatory Activity: Inhibition of Albumin Denaturation

This assay assesses the anti-inflammatory properties of compounds by measuring their ability to inhibit heat-induced protein denaturation.[10][11]

1. Preparation of Reaction Mixture:

-

The reaction mixture consists of:

-

0.2 mL of egg albumin (from a fresh hen's egg).

-

2.8 mL of phosphate-buffered saline (PBS, pH 6.4).

-

2 mL of varying concentrations of the test compound.

-

-

A similar volume of double-distilled water serves as the control.

2. Incubation:

-

Incubate the reaction mixtures at room temperature for 20 minutes.

-

Heat the samples at 55°C for 30 minutes in a water bath.

3. Measurement:

-

After cooling, measure the absorbance of the solutions at a specified wavelength (e.g., 660 nm).

4. Calculation of Inhibition:

-

Calculate the percentage inhibition of protein denaturation using the following formula:

-

% Inhibition = (Absorbance of control - Absorbance of sample / Absorbance of control) x 100

-

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives and their analogs are mediated through various signaling pathways. The following diagrams illustrate some of the key mechanisms.

Analgesic Action via Opioid Receptor Agonism

Phenylpiperidine derivatives often exert their analgesic effects by acting as agonists at mu-opioid receptors in the central nervous system. This leads to the inhibition of pain signal transmission.[2]

Caption: Opioid receptor-mediated analgesia.

Antiviral Mechanism: CCR5 Antagonism

Piperidine-based CCR5 antagonists block the entry of HIV into host cells by preventing the interaction between the viral envelope protein gp120 and the CCR5 co-receptor.[3][4]

Caption: HIV entry inhibition via CCR5 antagonism.

General Synthesis Workflow

The synthesis of many this compound derivatives and analogs follows a general multi-step process.

Caption: General synthetic route for derivatives.

Conclusion

This compound derivatives and their analogs represent a versatile class of compounds with significant therapeutic potential across multiple disease areas. Their amenability to chemical modification allows for the fine-tuning of their pharmacological properties, making them attractive candidates for drug discovery and development programs. The provided data and protocols offer a solid foundation for researchers to explore the synthesis and biological evaluation of novel compounds based on this promising scaffold. Further investigation into their structure-activity relationships and mechanisms of action will be crucial in realizing their full therapeutic potential.

References

- 1. longdom.org [longdom.org]

- 2. painphysicianjournal.com [painphysicianjournal.com]

- 3. Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]

- 5. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pjps.pk [pjps.pk]

- 10. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of the Anti-inflammatory, Antimicrobial, Antioxidant, and Cytotoxic Effects of Chitosan Thiocolchicoside-Lauric Acid Nanogel - PMC [pmc.ncbi.nlm.nih.gov]

Retrosynthesis of (4-Methylpiperidin-1-yl)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the retrosynthetic analysis and forward synthesis of (4-methylpiperidin-1-yl)acetic acid, a valuable building block in medicinal chemistry and drug development. Two primary synthetic routes are explored in detail: N-alkylation of 4-methylpiperidine with a haloacetic acid derivative followed by hydrolysis, and direct reductive amination of 4-methylpiperidine with glyoxylic acid. This document furnishes detailed experimental protocols, quantitative data where available, and visual representations of the synthetic pathways to facilitate its practical application in a laboratory setting.

Introduction

This compound is a substituted piperidine derivative that serves as a key intermediate in the synthesis of various pharmaceutically active compounds. Its structural motif, featuring a hydrophilic carboxylic acid group and a lipophilic methylpiperidine moiety, makes it a versatile scaffold for modulating the physicochemical properties of drug candidates. A thorough understanding of its synthesis is therefore crucial for researchers engaged in the design and development of novel therapeutics. This guide delineates the logical approaches to its synthesis, starting from commercially available precursors.

Retrosynthetic Analysis

The retrosynthesis of this compound reveals two primary and logical disconnection points, leading to two distinct and viable synthetic strategies. The primary disconnection is at the C-N bond between the piperidine nitrogen and the acetic acid moiety.

Methodological & Application

Application Notes and Protocols: (4-Methylpiperidin-1-yl)acetic acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

(4-Methylpiperidin-1-yl)acetic acid is a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its bifunctional nature, possessing both a tertiary amine and a carboxylic acid, allows for its incorporation into a wide range of molecular scaffolds. The piperidine moiety is a common feature in many biologically active compounds, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. This document provides an overview of the primary application of this compound, focusing on its use in the synthesis of N-substituted 2-(4-methylpiperidin-1-yl)acetamides, and includes a detailed experimental protocol for a representative amide coupling reaction.

Key Application: Amide Bond Formation

The most prevalent application of this compound in organic synthesis is its use as a carboxylic acid component in amide bond formation. This reaction allows for the coupling of the (4-methylpiperidin-1-yl)acetyl moiety to a diverse range of primary and secondary amines, yielding a library of N-substituted 2-(4-methylpiperidin-1-yl)acetamides. These products are of significant interest in drug discovery as they can be designed to interact with various biological targets.

A notable example of a related structure is found in the synthesis of N-(acridin-9-yl)-2-(4-methylpiperidin-1-yl) acetamide, where the 2-(4-methylpiperidin-1-yl)acetamide unit is a key structural component[1]. While this specific compound was synthesized via a different route, the amide linkage is a critical feature, highlighting the importance of this functional group in connecting the piperidine-containing fragment to other pharmacophores.

General Workflow for Amide Coupling

The general workflow for the synthesis of N-substituted 2-(4-methylpiperidin-1-yl)acetamides involves the activation of the carboxylic acid of this compound, followed by the nucleophilic attack of a primary or secondary amine.

Caption: General workflow for the synthesis of N-substituted amides from this compound.

Experimental Protocols

The following section provides a detailed, representative protocol for the synthesis of an N-aryl-2-(4-methylpiperidin-1-yl)acetamide via an amide coupling reaction. This protocol is based on well-established amide bond formation techniques[2].

Protocol: Synthesis of N-Aryl-2-(4-methylpiperidin-1-yl)acetamide

Objective: To synthesize an N-aryl-2-(4-methylpiperidin-1-yl)acetamide by coupling this compound with a substituted aniline using a carbodiimide coupling agent.

Materials:

-

This compound

-

Substituted Aniline (e.g., 4-chloroaniline)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and hydroxybenzotriazole (HOBt) (1.2 eq).

-

Stir the mixture at 0 °C for 30 minutes.

-

Add the substituted aniline (1.0 eq) to the reaction mixture, followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA) (2.0 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-aryl-2-(4-methylpiperidin-1-yl)acetamide.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Representative Amide Coupling Conditions

The choice of coupling agent and reaction conditions can significantly impact the yield and purity of the resulting amide. The following table summarizes common coupling agents and conditions used for amide bond formation.

| Coupling Agent(s) | Base | Solvent | Temperature | Typical Yield |

| EDC / HOBt | DIPEA or Triethylamine | DCM or DMF | 0 °C to RT | 70-95% |

| HATU | DIPEA or 2,4,6-Collidine | DMF or NMP | 0 °C to RT | 80-98% |

| T3P® (Propylphosphonic Anhydride) | Pyridine or DIPEA | Ethyl Acetate or DCM | RT to 50 °C | 75-95% |

| SOCl₂ (via acid chloride) | Triethylamine or Pyridine | DCM or Toluene | 0 °C to RT | 60-90% |

Logical Relationship of Amide Synthesis

The synthesis of N-substituted 2-(4-methylpiperidin-1-yl)acetamides is a key step in the elaboration of this building block into more complex molecules with potential biological activity. The carboxylic acid serves as a handle for diversification, allowing for the introduction of a wide array of functionalities through the corresponding amines.

Caption: The role of this compound in a typical drug discovery cascade.

References

Application Notes and Protocols: (4-Methylpiperidin-1-yl)acetic Acid as a Versatile Building Block for Novel Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

(4-Methylpiperidin-1-yl)acetic acid is a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its structure, featuring a 4-methylpiperidine core linked to an acetic acid moiety, provides a versatile scaffold for the synthesis of a diverse range of novel compounds. The piperidine ring, a common motif in many FDA-approved drugs, offers favorable pharmacokinetic properties, while the acetic acid group serves as a convenient handle for further chemical modifications. The presence of the methyl group at the 4-position can influence the lipophilicity, metabolic stability, and target-binding affinity of the resulting molecules.

These application notes provide an overview of the potential uses of this compound in the design and synthesis of new chemical entities with potential therapeutic applications. The subsequent protocols offer detailed experimental procedures for its synthesis and its utilization in the generation of novel derivatives.

Key Applications in Drug Discovery:

-

Scaffold for Novel Analgesics and Anti-inflammatory Agents: The piperidine core is a well-established pharmacophore in analgesic compounds.[1] this compound can be used as a starting point for the development of new analgesics by incorporating it into structures that target opioid receptors or other pain-related pathways.

-

Intermediate for Neuroscience Research: Piperidine derivatives are frequently employed in the study of neurotransmitter systems.[1] This building block can be utilized to synthesize compounds for investigating neurological disorders by targeting specific receptors and enzymes in the central nervous system.

-

Core Moiety for Antimicrobial and Anticancer Agents: The piperidine ring is present in various antimicrobial and anticancer drugs. By functionalizing the acetic acid group of this compound with different pharmacophores, novel compounds with potential antibacterial, antifungal, or antitumor activities can be developed.

Data Presentation

Table 1: Physicochemical Properties of this compound (Predicted)

| Property | Value |

| Molecular Formula | C₈H₁₅NO₂ |

| Molecular Weight | 157.21 g/mol |

| Appearance | White to off-white solid (predicted) |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in water and polar organic solvents (predicted) |

Table 2: Example Reaction Parameters for Amide Coupling

| Parameter | Condition |

| Starting Amine | Aniline |

| Coupling Reagent | HATU (1.2 eq) |

| Base | DIPEA (2.0 eq) |

| Solvent | DMF |

| Reaction Temperature | Room Temperature |

| Reaction Time | 12 hours |

| Yield (Predicted) | 85-95% |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the N-alkylation of 4-methylpiperidine with a haloacetic acid to synthesize the title compound.

Materials:

-

4-Methylpiperidine

-

2-Bromoacetic acid

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (ACN)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

To a solution of 4-methylpiperidine (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).

-

Slowly add a solution of 2-bromoacetic acid (1.1 eq) in acetonitrile to the reaction mixture at room temperature.

-

Stir the reaction mixture at 50°C for 16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in water and wash with ethyl acetate to remove any unreacted starting material.

-

Adjust the pH of the aqueous layer to approximately 3-4 with 1M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield this compound.

Protocol 2: Synthesis of a Novel Amide Derivative

This protocol outlines a standard procedure for the amide coupling of this compound with a primary or secondary amine using a peptide coupling reagent.

Materials:

-

This compound

-

A primary or secondary amine (e.g., Aniline)

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in DMF.

-

Add the amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

Visualizations

Caption: Workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of novel amide derivatives.

Caption: Hypothetical mechanism of action for a novel compound.

References

Application Notes and Protocols for the Synthesis of (4-Methylpiperidin-1-yl)acetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of (4-Methylpiperidin-1-yl)acetic acid and its subsequent derivatization into a variety of amide derivatives. These compounds are of interest in medicinal chemistry and drug development due to their structural similarity to known biologically active molecules.

Introduction

The this compound scaffold is a valuable building block in the synthesis of novel compounds with potential therapeutic applications. The piperidine moiety is a common feature in many pharmaceuticals, and its substitution pattern can significantly influence pharmacological activity. This protocol outlines a reliable, two-step synthesis beginning with the alkylation of 4-methylpiperidine, followed by the coupling of the resulting carboxylic acid with a range of primary and secondary amines to generate a library of amide derivatives.

Synthetic Pathway Overview

The overall synthetic strategy involves two main stages:

-

Synthesis of the Core Intermediate: Preparation of this compound.

-

Derivatization: Amide bond formation between the carboxylic acid intermediate and various amines.

Application Note: Quantitative Analysis of (4-Methylpiperidin-1-yl)acetic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

(4-Methylpiperidin-1-yl)acetic acid is a chemical intermediate that may be used in the synthesis of active pharmaceutical ingredients (APIs). Accurate and precise quantification of this compound is crucial for process control, impurity profiling, and ensuring the quality and safety of the final drug product. This application note describes a robust and sensitive method for the quantification of this compound using reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The method is suitable for the analysis of the compound in bulk drug substances and has the potential to be adapted for various other matrices.

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted in the following diagram.

Caption: A schematic of the experimental workflow for the quantification of this compound.

Detailed Experimental Protocol

This protocol outlines a proposed method for the quantification of this compound.

1. Materials and Reagents

-

This compound reference standard (Purity ≥ 98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Internal Standard (IS): A structurally similar compound, such as a stable isotope-labeled this compound (e.g., d3- this compound), is recommended for optimal precision.

2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system capable of gradient elution.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

3. Preparation of Solutions

-

Diluent: 50:50 (v/v) Acetonitrile:Water

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of diluent.

-

Internal Standard Stock Solution (1 mg/mL): Prepare in a similar manner to the standard stock solution.

-

Working Standard and Calibration Curve Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to cover the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL). Spike each calibration standard with the internal standard to a final concentration of 100 ng/mL.

-

Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in the diluent to achieve a theoretical concentration within the calibration range. Spike with the internal standard to a final concentration of 100 ng/mL. Filter the sample through a 0.22 µm syringe filter prior to injection.

4. LC-MS/MS Conditions

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient Program | Time (min) |

| 0.0 | |

| 1.0 | |

| 5.0 | |

| 7.0 | |

| 7.1 | |

| 10.0 |

Table 2: Mass Spectrometer Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 350 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| MRM Transitions | Analyte: m/z 158.1 → 112.1 (Quantifier), m/z 158.1 → 68.1 (Qualifier) |

| Internal Standard (d3): m/z 161.1 → 115.1 |

Note: The MRM transitions are predicted based on the structure of this compound (C8H15NO2, MW: 157.21) and should be optimized experimentally.

Method Validation

The analytical method should be validated in accordance with ICH guidelines to ensure its suitability for its intended purpose. The validation process typically includes the assessment of specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Caption: A diagram illustrating the key parameters of analytical method validation as per ICH guidelines.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the validated LC-MS/MS method for the quantification of this compound.

Table 3: Summary of Method Performance

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Range | 1 - 1000 ng/mL |

| Limit of Detection (LOD) | 0.3 ng/mL |

| Limit of Quantification (LOQ) | 1.0 ng/mL |

| Accuracy (% Recovery) | 95.0% - 105.0% |

| Precision (% RSD) | Intra-day: < 5% Inter-day: < 10% |

| Specificity | No interference from blank matrix or potential impurities |

The proposed LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound. The method exhibits excellent linearity, accuracy, and precision over a wide concentration range. This application note provides a comprehensive protocol that can be readily implemented in a laboratory setting for routine analysis and quality control purposes in the pharmaceutical industry. Method validation should be performed in the target matrix to ensure compliance with regulatory requirements.

Application Notes and Protocols for (4-Methylpiperidin-1-yl)acetic acid in Neurological Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methylpiperidin-1-yl)acetic acid is a small molecule with potential applications in the development of novel therapeutics for neurological disorders. While direct research on this specific compound is limited, its structural similarity to known modulators of neuroinflammatory pathways suggests a promising avenue for investigation. These application notes are based on the hypothesized activity of this compound as an antagonist of Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor implicated in neuroinflammation and neurodegeneration.

Recent studies have highlighted the role of PAR2 in the inflammatory cascade associated with conditions like Parkinson's disease.[1][2] A structurally related compound, 1-Piperidine Propionic Acid (1-PPA), has been identified as a novel allosteric inhibitor of PAR2, demonstrating anti-inflammatory effects in preclinical models.[1][2][3] By extension, this compound is a compelling candidate for similar activity, offering a potential therapeutic strategy to mitigate neuroinflammation.

These notes provide a theoretical framework and practical protocols for researchers to explore the neuroprotective potential of this compound, focusing on its hypothesized role as a PAR2 inhibitor.

Hypothesized Mechanism of Action: PAR2 Antagonism

PAR2 is activated by the proteolytic cleavage of its extracellular N-terminus, exposing a tethered ligand that binds to the receptor and initiates downstream signaling.[4][5] This activation is a key event in inflammatory processes. In the central nervous system, microglia, the resident immune cells, express PAR2, and its activation contributes to a pro-inflammatory phenotype, characterized by the release of cytokines such as IL-1β, IL-6, and TNF-α.[6][7] Chronic activation of microglia and the subsequent sustained release of these inflammatory mediators are hallmarks of many neurodegenerative diseases.[6]

We hypothesize that this compound acts as an antagonist at the PAR2 receptor, potentially through an allosteric mechanism, thereby preventing its activation by endogenous proteases. This inhibition is expected to suppress the downstream signaling cascades that lead to microglial activation and the production of pro-inflammatory cytokines, ultimately exerting a neuroprotective effect.

Caption: Hypothesized PAR2 signaling pathway and point of inhibition.

Quantitative Data Summary

As direct experimental data for this compound is not publicly available, the following table presents data for a known PAR2 antagonist, K-14585, to provide a reference for expected potency.[8]

| Compound | Target | Assay Type | Metric | Value | Reference |

| K-14585 | Human PAR2 | Radioligand Binding ([³H]-2-furoyl-LIGRL-NH₂) | Kᵢ | 0.627 µM | [8] |

| K-14585 | Human PAR2 | SLIGKV-induced Ca²⁺ Mobilization | IC₅₀ | 1.1 - 2.87 µM | [5] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of structurally similar compounds.

Materials:

-

4-Methylpiperidine

-

Ethyl bromoacetate

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (ACN)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

N-Alkylation:

-

In a round-bottom flask, dissolve 4-methylpiperidine (1.0 eq) and potassium carbonate (2.0 eq) in acetonitrile.

-

Add ethyl bromoacetate (1.1 eq) dropwise to the stirring solution at room temperature.

-

Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

-

Cool the mixture, filter to remove inorganic salts, and concentrate the filtrate under reduced pressure to obtain crude ethyl (4-methylpiperidin-1-yl)acetate.

-

-

Hydrolysis:

-

Dissolve the crude ester in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide (e.g., 2 M aqueous solution) and stir the mixture at room temperature overnight.

-

Monitor the reaction by TLC.

-